N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine
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Overview
Description
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine is a chemical compound with the molecular formula C12H18N4O2 It is characterized by the presence of a piperidine ring substituted with a nitropyridine moiety and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine typically involves the reaction of N,N-dimethylpiperidine-4-amine with 5-bromo-2-nitropyridine. The reaction is carried out in a nitrogen atmosphere to prevent oxidation. The reagents are dissolved in dioxane, and a catalyst such as B1NAP and a base like cesium carbonate are added to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Major Products Formed
Reduction: The major product is N,N-dimethyl-1-(6-aminopyridin-3-yl)piperidin-4-amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-6-nitropyridin-3-amine: Similar structure but lacks the piperidine ring.
N,N-dimethyl-1-(6-chloropyridin-3-yl)piperidin-4-amine: Similar structure with a chlorine substituent instead of a nitro group.
Uniqueness
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine is unique due to the combination of the nitropyridine moiety and the piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-14(2)10-5-7-15(8-6-10)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHCCAPJWNLPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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